2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
Description
Properties
CAS No. |
1226441-07-1 |
|---|---|
Molecular Formula |
C21H12ClFN4O3S |
Molecular Weight |
454.86 |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2 |
InChI Key |
HOKXWLVHODMJKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-methylpyrido[2,3-b]pyrazine and 4-acetylpiperazine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-b]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds, including 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one, exhibit promising anticancer activity. These compounds have been studied for their ability to inhibit specific protein kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrido[3,4-g]quinazoline scaffold can enhance potency against various cancer cell lines, suggesting a potential role in targeted cancer therapies .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. The piperazine moiety is known for its interactions with neurotransmitter receptors, which may position this compound as a candidate for treating neurological disorders. Preliminary studies indicate that it could influence serotonin and dopamine pathways, making it relevant for conditions such as depression and anxiety .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrido[2,3-b]pyrazine derivatives against breast cancer cell lines. The results indicated that compounds similar to 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways .
Case Study 2: Neuropharmacological Research
Another research effort focused on assessing the neuropharmacological effects of this compound in animal models. The findings suggested an anxiolytic effect when administered at specific dosages, with behavioral assays indicating reduced anxiety-like behavior in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives
Biological Activity
The compound 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characterization, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characterization
The synthesis of 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one involves several steps, including the reaction of piperazine derivatives with pyridine and pyrazine moieties. The compound's structure has been elucidated using various analytical techniques such as NMR spectroscopy and mass spectrometry, confirming the incorporation of the acetylpiperazine group and the pyridopyrazine framework.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. For instance, a study assessed its cytotoxic effects on MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cell lines. The results indicated that while some derivatives exhibited moderate activity, 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one did not show significant cytotoxicity within the tested concentration ranges. This suggests that further modifications may be necessary to enhance its efficacy against cancer cells .
Antimicrobial Activity
The compound's antimicrobial activity has also been investigated. In vitro assays demonstrated that it possesses moderate antibacterial properties against several strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating a potential role in treating bacterial infections. Notably, compounds with similar structural features have shown promising results in inhibiting bacterial growth, suggesting that 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one could be a candidate for further development .
Table 1: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 2-(4-acetylpiperazin-1-yl)-... | MCF-7 | >50 | No significant cytotoxicity |
| 2-(4-acetylpiperazin-1-yl)-... | K-562 | >50 | No significant cytotoxicity |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Low |
Case Studies
- Anticancer Evaluation : A comprehensive study conducted by researchers involved testing various derivatives of pyridopyrazine compounds against multiple cancer cell lines. The findings revealed that while some compounds had promising activity, the specific compound required further optimization to enhance its anticancer properties .
- Antimicrobial Screening : Another study focused on evaluating the antimicrobial effectiveness of piperazine derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one demonstrated varying degrees of efficacy, highlighting the need for ongoing research into its potential therapeutic applications .
Q & A
Q. How can researchers optimize the synthesis of 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one to improve yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key considerations include:
- Reaction Conditions: Temperature control (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., DMF or dichloromethane for polar intermediates) to minimize side reactions .
- Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation or palladium catalysts for cross-coupling reactions .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity fractions .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: A combination of techniques ensures robust characterization:
- HPLC: Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment. Retention time and peak symmetry indicate homogeneity .
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and substituent positions. For example, acetylpiperazine protons appear as singlet ~δ 2.1 ppm .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 354.16) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?
Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. To address this:
- Complementary Techniques: Use 2D NMR (COSY, NOESY) to confirm through-space interactions and compare with X-ray-derived torsion angles .
- Computational Modeling: Density functional theory (DFT) calculations to simulate NMR chemical shifts and optimize geometry, aligning with experimental data .
- Temperature-Dependent NMR: Probe dynamic behavior in solution to identify rotamers or tautomers that may explain spectral inconsistencies .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- Rodent Models: Administer the compound intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in Sprague-Dawley rats to assess bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
- Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs (e.g., liver, brain) and correlate with efficacy .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
Q. How should researchers design experiments to assess the compound’s stability under various conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC and identify products using LC-MS .
- Thermal Stability: Store samples at 40°C/75% RH for 4 weeks (accelerated stability) and analyze for polymorphic transitions or hydrate formation via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
